

A Technical Guide to the Physicochemical Properties of 5,7-Dimethoxyindan-1-one

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Compound of Interest

Compound Name: 5,7-Dimethoxyindan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **5,7-Dimethoxyindan-1-one**. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of this indanone derivative.

Core Physicochemical Properties

5,7-Dimethoxyindan-1-one is a substituted indanone, a class of compounds recognized for their diverse biological activities. The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A summary of the available physicochemical data for **5,7-Dimethoxyindan-1-one** is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1]
Molecular Weight	192.21 g/mol	[1]
CAS Number	880-87-5	[1]
IUPAC Name	5,7-dimethoxy-2,3-dihydroinden-1-one	N/A
Melting Point	Data not available. The related isomer, 5,6-Dimethoxy-1-indanone, has a melting point of 117-121°C.	[2]
Boiling Point	Data not available.	N/A
Solubility	Specific data not available. Structurally related indanones exhibit slight solubility in chloroform and methanol.	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **5,7-Dimethoxyindan-1-one** are crucial for its application in research and development.

Synthesis of 5,7-Dimethoxyindan-1-one

An effective method for the preparation of **5,7-Dimethoxyindan-1-one** has been reported with excellent yield.

Reaction:

A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100°C for 2 hours. This process results in the intramolecular cyclization to yield 5,7-dimethoxy-1-indanone.

Protocol:

- Combine diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Heat the mixture to 100°C in an oil bath.
- Stir the reaction mixture vigorously for 2 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Dry the product under vacuum to obtain 5,7-dimethoxy-1-indanone.

Synthesis Workflow

Synthesis of 5,7-Dimethoxyindan-1-one

Diethyl 2-(3,5-dimethoxybenzyl)malonate +
Methanesulfonic Acid



Stir at 100°C for 2 hours



Precipitation in Ice Water



Vacuum Filtration and Washing



5,7-Dimethoxyindan-1-one

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Synthesis of **5,7-Dimethoxyindan-1-one** Workflow

Purification of Indanones

For the purification of indanone compounds, recrystallization and column chromatography are common and effective methods.[4]

Recrystallization Protocol:

- Dissolve the crude indanone product in a minimum amount of a hot solvent, such as ethanol.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.

- Further cooling in an ice bath can maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals in a vacuum oven or desiccator.[4]

Column Chromatography Protocol:

- Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
- Elute the column with the solvent system, gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified indanone.[5][6]

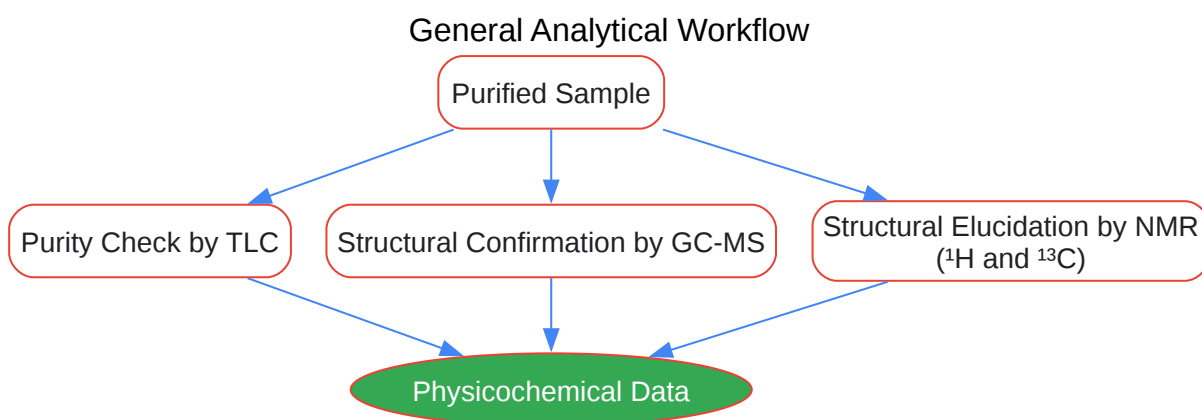
Analytical Methods

The purity and identity of **5,7-Dimethoxyindan-1-one** can be assessed using several analytical techniques.

- Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. The presence of a single spot under UV visualization suggests a high degree of purity.[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, confirming the identity and purity of the sample.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While specific spectra for **5,7-Dimethoxyindan-1-one** are not readily available, the expected spectra would show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, and the methoxy groups.

General Analytical Workflow



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Analytical Workflow for Indanones

Biological Activity and Potential Signaling Pathways

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[7] Notably, the related compound 5,6-dimethoxyindan-1-one is a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[8]

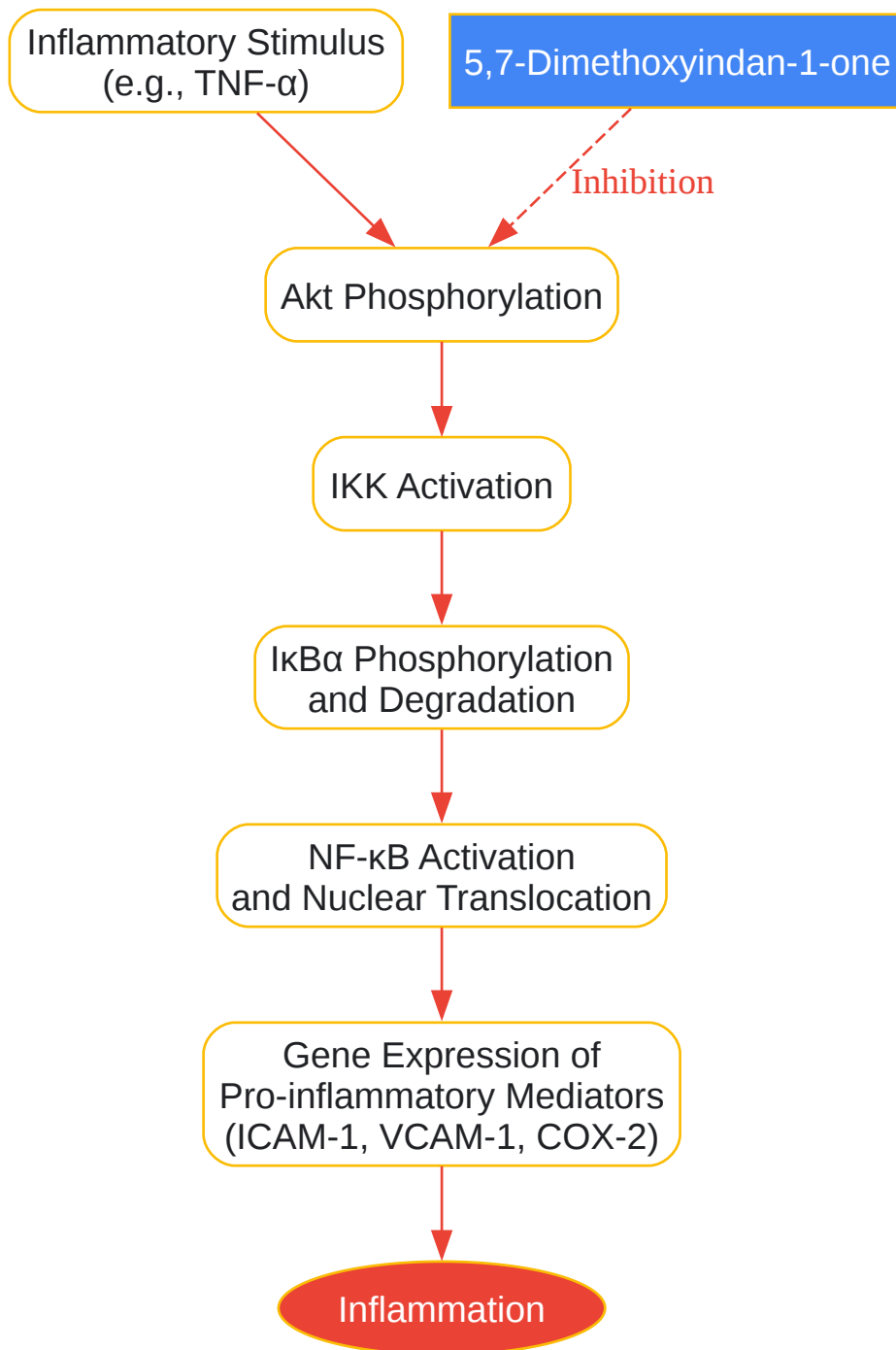
While specific biological studies on **5,7-Dimethoxyindan-1-one** are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications. For instance, 5,7-dimethoxyflavone has demonstrated anti-inflammatory effects and potential as an anti-breast cancer agent through the inhibition of cyclooxygenase-2 (COX-2) and other

kinases.[9][10] Furthermore, another related flavonoid, 5,7-Dihydroxy-3',4',6'-trimethoxyflavone, has been shown to suppress the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) by inhibiting the Akt and nuclear factor- κ B (NF- κ B) signaling pathway.[11]

Based on these findings, it is plausible that **5,7-Dimethoxyindan-1-one** may exert anti-inflammatory effects through the modulation of the NF- κ B signaling pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Hypothesized Anti-Inflammatory Pathway

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Potential Anti-Inflammatory Signaling Pathway

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